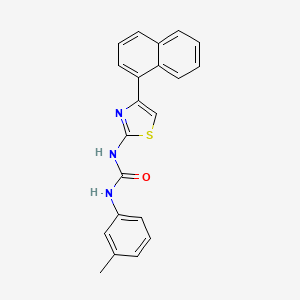

![molecular formula C9H18ClNO3 B2675139 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride CAS No. 2470440-28-7](/img/structure/B2675139.png)

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

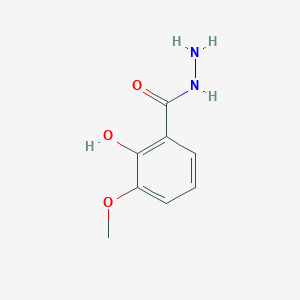

Description

“1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2470440-28-7 . It is a powder at room temperature .

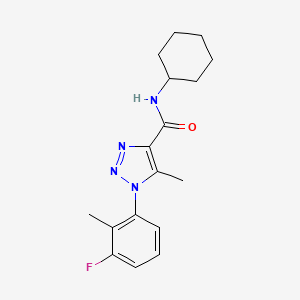

Molecular Structure Analysis

The molecular formula of this compound is C9H18ClNO3. The InChI code for this compound is 1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 223.7 . It is a powder at room temperature .Scientific Research Applications

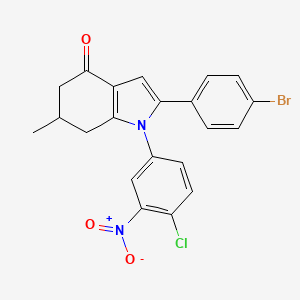

Prins Cascade Cyclization

A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via Prins cascade cyclization has been developed. This method couples aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives, marking a significant advancement in the synthesis of these compounds (Reddy et al., 2014).

Synthesis of Antiviral Acyclonucleosides

An efficient synthesis route for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, an intermediate in antiviral acyclonucleoside production, has been described. The synthesis involves ketalisation, hydroformylation, and ring transformation through catalytic reactions, showcasing the compound's relevance in pharmaceutical applications (Pardhasaradhi et al., 1998).

Enantioselective Synthesis

A short, efficient, and enantioselective synthesis method for 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes has been developed. This method involves a "one-pot" deprotection–spirocyclization process in an acidic medium, demonstrating the synthetic versatility of these compounds (Goubert et al., 2006).

Preparation of N-Protected Amino Acid Esters

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been introduced for synthesizing N-protected amino acid-ASUD esters. These esters are crucial for peptide synthesis, offering a safer alternative to traditional reagents by eliminating the need for potent skin allergens (Rao et al., 2016).

Antibacterial Applications

Exploration of spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane, has been conducted to synthesize new antibacterial agents. Despite a narrower activity spectrum compared to ciprofloxacin, some derivatives showed potent activity against specific gram-negative and gram-positive bacterial strains (Lukin et al., 2022).

Safety and Hazards

properties

IUPAC Name |

1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDHAAHEEUZSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COCC(O2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)

![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)